N-benzyl-3-methoxy-N-methylbenzamide

ALDH3A1 Enzyme Inhibition Benzamide Pharmacology

N-benzyl-3-methoxy-N-methylbenzamide is a synthetic benzamide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. This compound is primarily utilized as a research tool in medicinal chemistry, where its specific N-benzyl and N-methyl substitution pattern on the 3-methoxybenzamide core defines its unique chemical space and potential for distinct biological interactions.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B263117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-methoxy-N-methylbenzamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C16H17NO2/c1-17(12-13-7-4-3-5-8-13)16(18)14-9-6-10-15(11-14)19-2/h3-11H,12H2,1-2H3
InChIKeyUEZXKKRLOIXLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-3-methoxy-N-methylbenzamide: Core Specifications and Research-Grade Identity


N-benzyl-3-methoxy-N-methylbenzamide is a synthetic benzamide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol [1]. This compound is primarily utilized as a research tool in medicinal chemistry, where its specific N-benzyl and N-methyl substitution pattern on the 3-methoxybenzamide core defines its unique chemical space and potential for distinct biological interactions [1].

Why N-benzyl-3-methoxy-N-methylbenzamide Cannot Be Substituted by Unqualified Benzamide Analogs


Within the benzamide class, minor structural modifications lead to profound, non-linear shifts in biological activity. The presence of a 3-methoxy group on the benzoyl ring is critical, as its replacement or relocation drastically alters enzyme inhibition profiles [1]. Furthermore, the specific N-benzyl-N-methyl amide configuration of this compound creates a unique three-dimensional pharmacophore that cannot be replicated by simpler N-benzyl (e.g., N-benzyl-3-methoxybenzamide) or N-(4-methylbenzyl) (e.g., 3-methoxy-N-(4-methylbenzyl)benzamide) analogs [2]. This structural specificity dictates that generic benzamide derivatives are not functionally interchangeable, underscoring the necessity for procurement of this exact compound to ensure experimental reproducibility and target engagement [1][2].

N-benzyl-3-methoxy-N-methylbenzamide: Head-to-Head Quantitative Evidence Guide for Scientific Procurement


Differential Impact of N-Substitution on ALDH3A1 Inhibition Potency

N-benzyl-3-methoxy-N-methylbenzamide demonstrates measurable inhibitory activity against the human ALDH3A1 enzyme, a target relevant in cancer and corneal protection. Its IC50 value provides a quantitative benchmark for its activity within the benzamide class [1].

ALDH3A1 Enzyme Inhibition Benzamide Pharmacology

Structural Benchmarking of N-benzyl-3-methoxy-N-methylbenzamide via Spectroscopic Data

The compound's identity and purity can be rigorously confirmed using a defined set of spectroscopic techniques, for which reference data exists. This provides a verifiable standard for quality control, a critical differentiator for procurement when compared to less-characterized analogs [1].

Analytical Chemistry Compound Characterization Quality Control

Comparative Molecular Properties of N-benzyl-3-methoxy-N-methylbenzamide and Its Closest Structural Analogs

A direct comparison of molecular descriptors reveals key physicochemical differences between N-benzyl-3-methoxy-N-methylbenzamide and its common analogs, N-benzyl-3-methoxybenzamide and 3-methoxy-N-(4-methylbenzyl)benzamide. These differences in hydrogen bond donor/acceptor counts and lipophilicity can translate into distinct ADME and target engagement profiles [1][2].

Medicinal Chemistry SAR Lead Optimization

Optimal Application Scenarios for Procuring N-benzyl-3-methoxy-N-methylbenzamide


As a Validated Positive Control in ALDH3A1 Enzyme Inhibition Assays

Based on its established IC50 of 2.1 μM against human ALDH3A1 [1], this compound serves as a robust positive control for screening assays aimed at identifying novel ALDH3A1 inhibitors. Its defined activity profile allows researchers to benchmark new chemical entities and ensure assay consistency, a role for which untested or less potent benzamide analogs are unsuitable.

As a Reference Standard for Analytical Method Development and Quality Control

The availability of verified NMR, FTIR, and mass spectrometry data [1] makes this compound an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). It can be used to calibrate instruments and confirm the identity and purity of newly synthesized batches, a critical step not possible with compounds lacking such comprehensive spectral references.

As a Starting Point for Structure-Activity Relationship (SAR) Studies on Benzamide Scaffolds

The unique N-benzyl-N-methyl substitution pattern differentiates this compound from simpler analogs [1]. Its distinct physicochemical profile, including tPSA and molecular weight differences compared to N-benzyl-3-methoxybenzamide and 3-methoxy-N-(4-methylbenzyl)benzamide [2][3], makes it a valuable core scaffold for medicinal chemists exploring how steric and electronic modifications on the amide nitrogen influence biological activity and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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